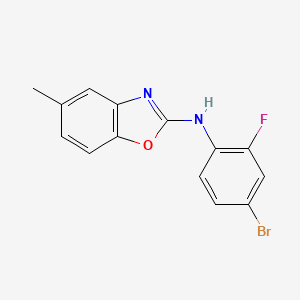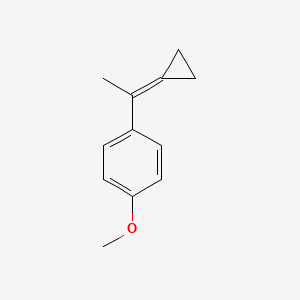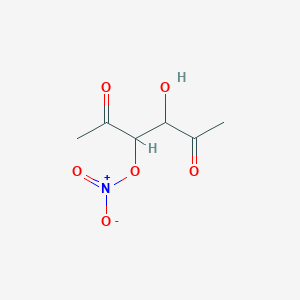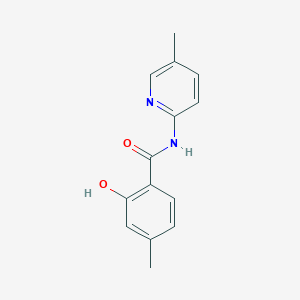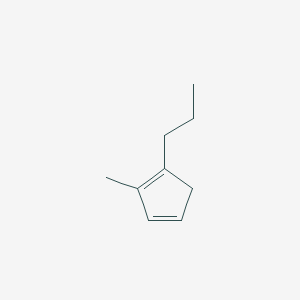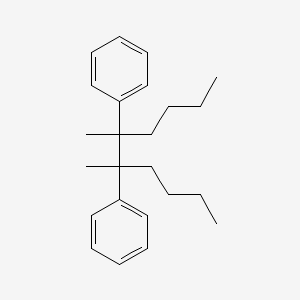![molecular formula C23H33NO4 B14233865 N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine CAS No. 823195-94-4](/img/structure/B14233865.png)
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is a synthetic compound with a complex structure that includes a dodeca-2,4-dienoyl chain attached to a D-tyrosine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine typically involves multiple steps. One common method includes:
Acyliminium Ion Allylation Reaction: This step involves the formation of an acyliminium ion, which is then subjected to allylation using a Lewis acid catalyst.
Mitsunobu Reaction: This reaction is used to introduce the dodeca-2,4-dienoyl chain onto the D-tyrosine residue.
Pd-Mediated Stille-Kelly Intramolecular Cross Coupling: This step involves the coupling of the intermediate products to form the desired compound.
CO Catalyzed Pd-Mediated Reductive N-Heterocyclization: This final step involves the reduction and cyclization of the intermediate to yield the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tyrosine residue.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the dodeca-2,4-dienoyl chain.
Reduction: Reduced forms of the dodeca-2,4-dienoyl chain.
Substitution: Substituted tyrosine derivatives.
Applications De Recherche Scientifique
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating Enzyme Activity: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Interacting with DNA/RNA: The compound can interact with genetic material, influencing gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-L-tyrosine: Similar structure but with L-tyrosine instead of D-tyrosine.
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
Uniqueness
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is unique due to its specific configuration and the presence of the dodeca-2,4-dienoyl chain, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
823195-94-4 |
|---|---|
Formule moléculaire |
C23H33NO4 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
(2R)-2-[[(6R)-4,6-dimethyldodeca-2,4-dienoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H33NO4/c1-4-5-6-7-8-17(2)15-18(3)9-14-22(26)24-21(23(27)28)16-19-10-12-20(25)13-11-19/h9-15,17,21,25H,4-8,16H2,1-3H3,(H,24,26)(H,27,28)/t17-,21-/m1/s1 |
Clé InChI |
TVFBRUKGDMJDMC-DYESRHJHSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)C=C(C)C=CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CCCCCCC(C)C=C(C)C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)
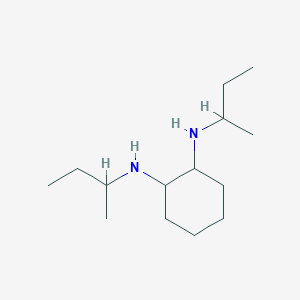
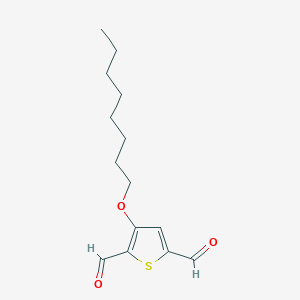
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
